Hydrazine, 1,2-bis(o-nitrobenzylidene)-
Description
Hydrazine, 1,2-bis(o-nitrobenzylidene)- (IUPAC name: 1,2-bis(2-nitrobenzylidene)hydrazine), is a Schiff base derivative formed via the condensation of hydrazine with two equivalents of o-nitrobenzaldehyde. This compound belongs to the bis(arylidene)hydrazine family, characterized by a central hydrazine backbone flanked by aromatic substituents.
Properties
CAS No. |
1929-19-7 |
|---|---|
Molecular Formula |
C14H10N4O4 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
(E)-1-(2-nitrophenyl)-N-[(E)-(2-nitrophenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C14H10N4O4/c19-17(20)13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18(21)22/h1-10H/b15-9+,16-10+ |
InChI Key |
SOKNZSTUZCMZHO-KAVGSWPWSA-N |
SMILES |
C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
1,2-Bis(2-nitrobenzylidene)hydrazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
- 1,2-bis(3-nitrobenzylidene)hydrazine (meta-nitro isomer): Exhibits a planar geometry with an inversion center at the N–N bond. Its Z(EE)Z configuration is analogous to other bis(benzylidene)hydrazines, such as 1,2-bis(thiophene-3-ylmethylene)hydrazine .
- 1,2-bis(2-chlorobenzylidene)hydrazine : Ortho-chloro substitution creates steric hindrance, leading to distorted crystal packing compared to para-substituted analogs. This suggests that ortho-nitro substitution in the target compound may similarly disrupt symmetry and lattice stability .
- 1,2-bis(pyridin-4-ylmethylene)hydrazine : Used in coordination polymers (e.g., Cd(II) and Zn(II) networks), demonstrating the ligand’s ability to form 1D/2D structures. The o-nitro derivative may exhibit weaker coordination due to electron-withdrawing nitro groups .
Physicochemical Properties
Research Findings and Contradictions
- Stability vs. Reactivity : While nitro groups enhance electrophilicity, they may compromise thermal stability compared to sulfonyl or chloro derivatives .
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